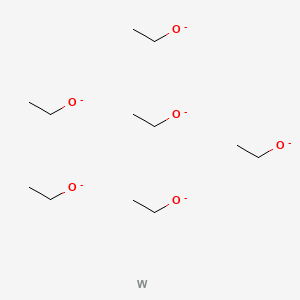
六乙氧基钨
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C12H30O6W
. It is a tungsten-based compound where tungsten is in the +6 oxidation state, coordinated with six ethoxide groups. This compound is known for its applications in various fields, including materials science, chemistry, and nanotechnology .科学研究应用
Tungsten (VI) ethoxide has a wide range of applications in scientific research:
Nanomaterials: Used in the synthesis of tungsten oxide nanoparticles.
Thin Films: Employed in the deposition of tungsten oxide thin films for electronic and optical applications.
Display and Imaging: Utilized in the production of display screens and imaging devices.
Optics and Glasses: Applied in the manufacturing of optical coatings and glass materials.
X-ray Screen Phosphors: Used in the production of phosphors for X-ray screens.
Fireproofing Fabrics: Acts as a fireproofing agent for fabrics.
Gas Sensors: Incorporated in gas sensor technology for detecting various gases
作用机制
Target of Action
Tungsten (VI) ethoxide primarily targets molybdenum-dependent enzymes . It displaces molybdenum in these enzymes, leading to their inhibition . These enzymes include xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .
Mode of Action
Tungsten (VI) ethoxide interacts with its targets by displacing molybdenum in molybdenum-dependent enzymes . This displacement leads to an inhibition of the activities of these enzymes .
Biochemical Pathways
The inhibition of molybdenum-dependent enzymes by Tungsten (VI) ethoxide affects several biochemical pathways. For instance, it leads to disturbances in the sulfur and xanthine metabolism, resulting in high xanthine and low cystine and uric acid concentrations in plasma and urine .
Pharmacokinetics
It is known that tungsten interferes with the absorption of molybdenum and increases its excretion with the urine .
Result of Action
The displacement of molybdenum in molybdenum-dependent enzymes by Tungsten (VI) ethoxide leads to an increased sensitivity to sulfite . This results in disturbances in the sulfur and xanthine metabolism .
生化分析
Biochemical Properties
Tungsten (VI) ethoxide plays a significant role in biochemical reactions, particularly in the synthesis of nanomaterials and thin films. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of tungsten-based compounds. The compound’s interaction with enzymes such as oxidoreductases and transferases is crucial for its catalytic activity. Tungsten (VI) ethoxide acts as a precursor in the synthesis of tungsten oxide nanoparticles, which are known for their catalytic properties in biochemical reactions .
Cellular Effects
Tungsten (VI) ethoxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of certain cell types. For instance, tungsten-based compounds have been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, Tungsten (VI) ethoxide can modulate cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of Tungsten (VI) ethoxide involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, Tungsten (VI) ethoxide can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby affecting the redox balance within cells . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tungsten (VI) ethoxide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tungsten (VI) ethoxide can degrade over time, leading to the formation of tungsten oxide nanoparticles . These nanoparticles can have distinct biochemical properties and may exert different effects on cells compared to the parent compound. Long-term exposure to Tungsten (VI) ethoxide has been associated with changes in cellular morphology and function.
Dosage Effects in Animal Models
The effects of Tungsten (VI) ethoxide in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used for therapeutic purposes. At high doses, Tungsten (VI) ethoxide can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced. It is essential to determine the optimal dosage to minimize toxicity while maximizing its therapeutic potential.
Metabolic Pathways
Tungsten (VI) ethoxide is involved in various metabolic pathways, including those related to the synthesis and degradation of tungsten-based compounds. The compound interacts with enzymes such as oxidoreductases and transferases, facilitating the conversion of tungsten (VI) ethoxide to tungsten oxide nanoparticles . These nanoparticles can further participate in redox reactions and other biochemical processes. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Tungsten (VI) ethoxide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Tungsten (VI) ethoxide can also interact with binding proteins, which facilitate its transport to specific tissues and organs. The compound’s localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function.
Subcellular Localization
Tungsten (VI) ethoxide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . The subcellular localization of Tungsten (VI) ethoxide is critical for understanding its mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Tungsten (VI) ethoxide can be synthesized through the reaction of tungsten hexachloride with ethanol. The reaction typically occurs under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
WCl6+6C2H5OH→W(OC2H5)6+6HCl
Industrial Production Methods: Industrial production of tungsten (VI) ethoxide involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product .
化学反应分析
Types of Reactions: Tungsten (VI) ethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tungsten oxide and ethanol.
Alcoholysis: Reacts with other alcohols to form mixed alkoxides.
Thermal Decomposition: Decomposes upon heating to form tungsten oxide and ethylene.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Alcoholysis: Other alcohols such as methanol or propanol.
Thermal Decomposition: Elevated temperatures in an inert atmosphere.
Major Products:
Hydrolysis: Tungsten oxide and ethanol.
Alcoholysis: Mixed alkoxides and ethanol.
Thermal Decomposition: Tungsten oxide and ethylene.
相似化合物的比较
Tungsten (VI) chloride (WCl_{6}): Used as a precursor for tungsten-based compounds.
Tungsten hexacarbonyl (W(CO)_{6}): Employed in organometallic chemistry and catalysis.
Tungsten (VI) oxide (WO_{3}): Known for its applications in electrochromic devices and gas sensors.
Uniqueness of Tungsten (VI) Ethoxide: Tungsten (VI) ethoxide is unique due to its ability to act as a versatile precursor for tungsten oxide nanoparticles and thin films. Its ethoxide groups provide solubility in organic solvents, making it suitable for solution-based processing techniques. This property distinguishes it from other tungsten compounds that may have limited solubility or different reactivity profiles .
属性
CAS 编号 |
62571-53-3 |
|---|---|
分子式 |
C12H36O6W |
分子量 |
460.25 g/mol |
IUPAC 名称 |
ethanol;tungsten |
InChI |
InChI=1S/6C2H6O.W/c6*1-2-3;/h6*3H,2H2,1H3; |
InChI 键 |
FIYYPCHPELXPMO-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |
规范 SMILES |
CCO.CCO.CCO.CCO.CCO.CCO.[W] |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tungsten (VI) ethoxide primarily used for in materials science?
A1: Tungsten (VI) ethoxide serves as a versatile precursor for synthesizing various tungsten-based nanomaterials. Researchers utilize it to create tungsten oxide (WO3) [, , , ], tungsten bronzes (doped tungsten oxides) [, ], and metallic tungsten nanoparticles []. These materials find applications in diverse fields, including catalysis, gas sensing, and electrochromic devices.
Q2: How does the choice of synthesis method impact the characteristics of tungsten oxide nanoparticles produced using Tungsten (VI) ethoxide?
A2: The morphology and properties of tungsten oxide nanoparticles synthesized using Tungsten (VI) ethoxide are significantly influenced by the chosen synthesis method. For instance, flame spray pyrolysis (FSP) yields spherical nanoparticles with varying sizes depending on the doping levels of platinum []. In contrast, continuous flow synthesis can produce nanoplates []. Controlling the synthesis parameters allows researchers to tailor the material properties for specific applications.
Q3: Can you elaborate on the role of Tungsten (VI) ethoxide in the creation of doped tungsten oxide materials?
A3: Tungsten (VI) ethoxide acts as the primary source of tungsten in synthesizing doped tungsten oxide materials like tungsten-doped vanadium dioxide [, ]. When combined with dopant precursors like platinum (II) acetylacetonate [, ] or vanadium(IV) chloride [], it enables the incorporation of dopant atoms into the tungsten oxide lattice during synthesis. This doping process modifies the material's electronic and optical properties, making it suitable for applications like intelligent window coatings and gas sensing.
Q4: What analytical techniques are commonly employed to characterize Tungsten (VI) ethoxide-derived materials?
A4: A combination of techniques helps researchers characterize the physical and chemical properties of materials synthesized using Tungsten (VI) ethoxide. Common methods include:
- X-ray diffraction (XRD): Determines the crystalline structure and phase purity of the synthesized materials [, , , , ]
- Scanning electron microscopy (SEM): Provides insights into the morphology and particle size distribution [, , , ]
- Transmission electron microscopy (TEM): Offers high-resolution imaging for analyzing nanoparticle size, shape, and crystal structure [, ]
- Raman Spectroscopy: Identifies the vibrational modes of molecules within the material, aiding in phase identification and structural analysis [, , ]
- Nitrogen adsorption (BET): Determines the surface area and pore size distribution of porous materials [, ]
- Rutherford backscattering spectroscopy (RBS): Quantifies the elemental composition and depth profiling of thin films [, ]
- X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of the surface of the materials []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


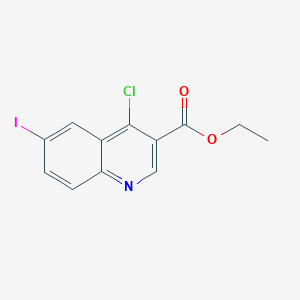
![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)
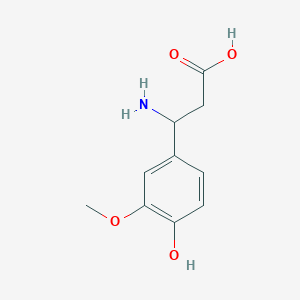
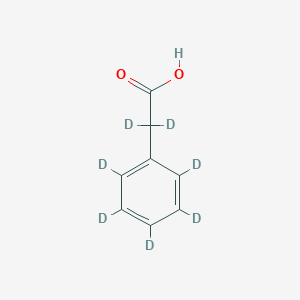
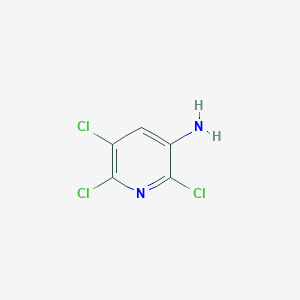
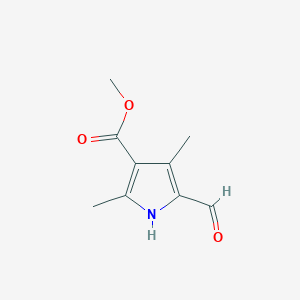
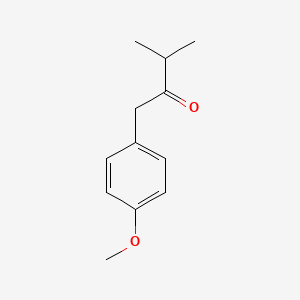
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
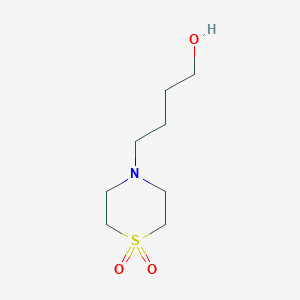
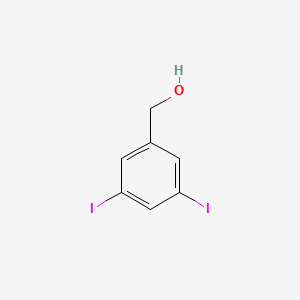
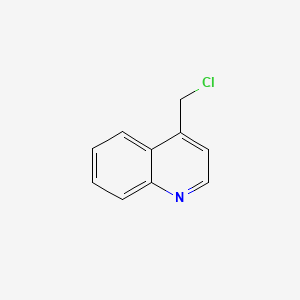
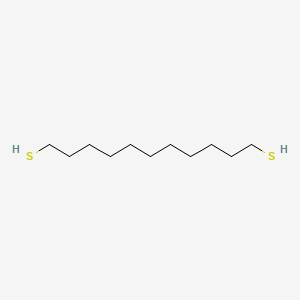
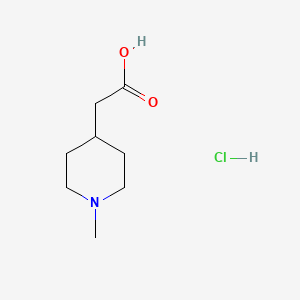
![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
